molecular formula C11H9FN2O2 B1449287 1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1439903-12-4

1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1449287
M. Wt: 220.2 g/mol
InChI Key: SXDSJKZTQQFPFL-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid” is likely a derivative of imidazole, which is a heterocyclic compound. This means it contains atoms of at least two different elements in its rings . The 3-Fluorobenzyl group indicates a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom attached to the third carbon of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely include an imidazole ring attached to a carboxylic acid group and a 3-Fluorobenzyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the carboxylic acid group, and the fluorine atom on the benzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity .

Scientific Research Applications

Catalytic Applications

  • Cyclometalated Ir(III)-NHC complexes, closely related to 1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid, have been synthesized for catalytic applications. These complexes, including a variant with a (2-flurobenzyl)-1-(4-formylphenyl)-1H-imidazoline-2-ylidene moiety, show potential in the dehydrogenation of alcohols to carboxylic acids, with high yields and good recyclability (Borah, Saha, Sarma, & Das, 2020).

Synthesis and Structural Studies

  • The synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, similar in structure to the compound of interest, has been explored. Its structure has been confirmed using NMR, showcasing the versatility of imidazole derivatives in chemical synthesis (Huang Jin-qing, 2009).

  • A study focused on the synthesis and crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H- benzimidazole-5-carbonitrile, a compound structurally related to 1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid, reveals important details about the intramolecular hydrogen bonding and crystal packing of such compounds (Özbey et al., 2004).

  • The synthesis and crystal structure analysis of related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, provide insights into the molecular structure, hydrogen bonding, and molecular packing, which are essential for understanding the properties and potential applications of imidazole derivatives (Banu et al., 2014).

Medical and Biological Research

  • In the realm of medical research, derivatives of imidazole, such as 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole, have been synthesized and evaluated for their potential cytotoxic effects on cancer cells. These studies contribute to the understanding of the medicinal chemistry of imidazole derivatives (Ganga & Sankaran, 2020).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDSJKZTQQFPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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